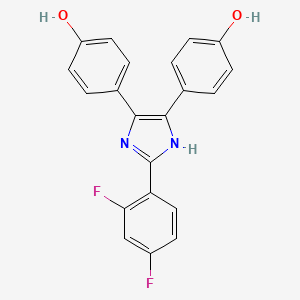![molecular formula C31H59O9P B14345945 {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid CAS No. 91749-34-7](/img/structure/B14345945.png)
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phosphonic acid group, which is known for its strong binding affinity to metal ions, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid typically involves multiple steps, including esterification, oxidation, and phosphonation reactions. The starting materials often include octanol and hexanedioic acid, which undergo esterification to form the octyloxy derivatives. Subsequent oxidation and phosphonation steps introduce the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and oxidation processes, followed by purification steps such as distillation and crystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is used as a ligand in coordination chemistry due to its ability to bind metal ions. This property makes it valuable in the synthesis of metal-organic frameworks (MOFs).
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving phosphatases.
Medicine
In medicine, the compound’s phosphonic acid group is of interest for developing drugs that target bone diseases, as phosphonates are known to bind strongly to hydroxyapatite in bones.
Industry
Industrially, this compound is used in the formulation of anti-corrosion agents and as a chelating agent in various applications.
Wirkmechanismus
The mechanism of action of {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid involves its ability to bind metal ions through its phosphonic acid group. This binding can inhibit metal-dependent enzymes or prevent metal ion catalysis in various chemical reactions. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved often relate to metal ion homeostasis and enzyme regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Known for its use in acetoacetic ester synthesis.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Acetylacetone: Commonly used in coordination chemistry.
Uniqueness
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is unique due to its combination of octyloxy groups and a phosphonic acid group, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring strong metal ion binding and specific chemical transformations.
Eigenschaften
CAS-Nummer |
91749-34-7 |
|---|---|
Molekularformel |
C31H59O9P |
Molekulargewicht |
606.8 g/mol |
IUPAC-Name |
(1,6-dioctoxy-3-octoxycarbonyl-1,6-dioxohexan-3-yl)phosphonic acid |
InChI |
InChI=1S/C31H59O9P/c1-4-7-10-13-16-19-24-38-28(32)22-23-31(41(35,36)37,30(34)40-26-21-18-15-12-9-6-3)27-29(33)39-25-20-17-14-11-8-5-2/h4-27H2,1-3H3,(H2,35,36,37) |
InChI-Schlüssel |
LVCOWEYBLMYPKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCC(CC(=O)OCCCCCCCC)(C(=O)OCCCCCCCC)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
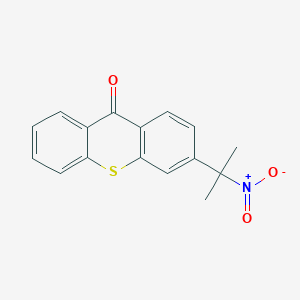


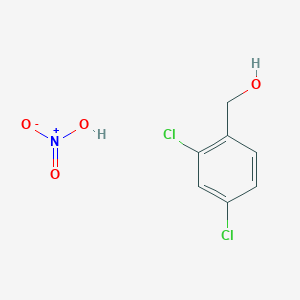

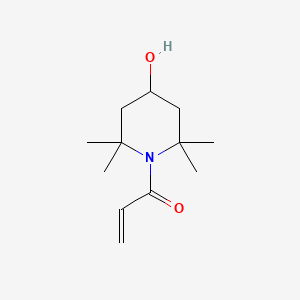
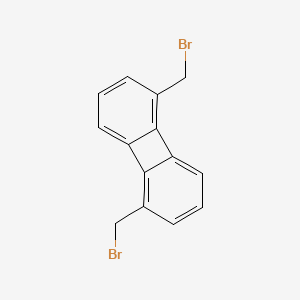
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
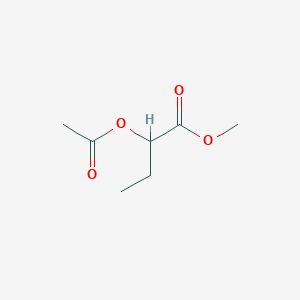
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
